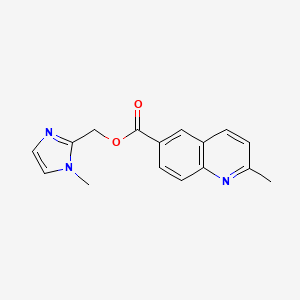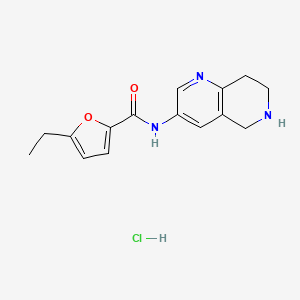
(1-Methylimidazol-2-yl)methyl 2-methylquinoline-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Methylimidazol-2-yl)methyl 2-methylquinoline-6-carboxylate, also known as IQ-1, is a small molecule inhibitor that is used in scientific research to study the Wnt signaling pathway. This pathway plays a crucial role in many biological processes, including embryonic development, tissue regeneration, and cancer. IQ-1 has been shown to selectively inhibit the Wnt pathway and has potential applications in drug discovery and development.
Mécanisme D'action
(1-Methylimidazol-2-yl)methyl 2-methylquinoline-6-carboxylate selectively inhibits the Wnt signaling pathway by binding to the protein TNIK, which is a key regulator of the pathway. TNIK is involved in the activation of the Wnt pathway, and inhibition of TNIK activity leads to decreased Wnt signaling. This compound has been shown to bind to the kinase domain of TNIK and inhibit its activity, leading to decreased Wnt signaling.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit the Wnt signaling pathway and has potential applications in drug discovery and development. The Wnt pathway plays a crucial role in many biological processes, including embryonic development, tissue regeneration, and cancer. Dysregulation of the Wnt pathway has been implicated in many diseases, including cancer, osteoporosis, and Alzheimer's disease. This compound has been shown to have anti-cancer activity in vitro and in vivo, and has potential applications in the treatment of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
(1-Methylimidazol-2-yl)methyl 2-methylquinoline-6-carboxylate has several advantages for use in lab experiments. It is a small molecule inhibitor that is relatively easy to synthesize and purify. It selectively inhibits the Wnt pathway and has potential applications in drug discovery and development. However, there are also some limitations to its use. It may not be effective in all cell types or in vivo models, and its specificity for TNIK may be limited.
Orientations Futures
There are several future directions for the use of (1-Methylimidazol-2-yl)methyl 2-methylquinoline-6-carboxylate in scientific research. One area of interest is the development of more potent and selective inhibitors of the Wnt pathway. Another area of interest is the use of this compound in combination with other inhibitors or chemotherapeutic agents for the treatment of cancer. Additionally, this compound may have potential applications in the treatment of other diseases, such as osteoporosis and Alzheimer's disease, which are also associated with dysregulation of the Wnt pathway.
Méthodes De Synthèse
The synthesis of (1-Methylimidazol-2-yl)methyl 2-methylquinoline-6-carboxylate involves several steps, starting with the reaction of 2-methylquinoline-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with (1-methylimidazol-2-yl)methanol in the presence of a base to form the final product, this compound. The synthesis of this compound is relatively straightforward and can be scaled up for larger quantities.
Applications De Recherche Scientifique
(1-Methylimidazol-2-yl)methyl 2-methylquinoline-6-carboxylate is primarily used in scientific research to study the Wnt signaling pathway. This pathway is involved in many biological processes, including embryonic development, tissue regeneration, and cancer. Dysregulation of the Wnt pathway has been implicated in many diseases, including cancer, osteoporosis, and Alzheimer's disease. This compound has been shown to selectively inhibit the Wnt pathway and has potential applications in drug discovery and development.
Propriétés
IUPAC Name |
(1-methylimidazol-2-yl)methyl 2-methylquinoline-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-11-3-4-12-9-13(5-6-14(12)18-11)16(20)21-10-15-17-7-8-19(15)2/h3-9H,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCTAMBFUURSYPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)C(=O)OCC3=NC=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-[(2-Chloro-6-pyrrolidin-1-ylphenyl)methyl]pyrrolidin-2-yl]-4-methyl-1,2,4-triazole](/img/structure/B7641250.png)
![5-[(2-Cyclopropylcyclopropanecarbonyl)amino]pentanoic acid](/img/structure/B7641261.png)
![1-cyclopropyl-N-[3-[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]-2-methylphenyl]-5-methylpyrrolidin-3-amine](/img/structure/B7641268.png)

![N-[(3-cyanophenyl)methyl]-2-(2-hydroxyethyl)piperidine-1-carboxamide](/img/structure/B7641288.png)

![2-Methyl-7-[(1-phenylpyrazol-3-yl)methylamino]-3,4-dihydroisoquinolin-1-one](/img/structure/B7641304.png)
![N-[1-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-2-(2-hydroxyethyl)piperidine-1-carboxamide](/img/structure/B7641312.png)
![2-chloro-N-[2-(cyclopropylmethyl)pyrazol-3-yl]-3-methylbenzenesulfonamide](/img/structure/B7641318.png)
![N-[(5-chloro-2-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1H-indazol-7-amine](/img/structure/B7641325.png)
![3-[(2,6-Dimethyloxan-4-yl)amino]-1-(2-methylpiperidin-1-yl)propan-1-one](/img/structure/B7641333.png)
![1-[(8,8-Dimethyl-2-oxabicyclo[4.2.0]octan-7-yl)amino]-3-(4-fluorophenoxy)propan-2-ol](/img/structure/B7641339.png)
![4-[3-(3-Fluorophenyl)pyrrolidin-1-yl]sulfonyl-1-propan-2-ylimidazole](/img/structure/B7641354.png)
![5-[3-(3-Methyl-1,2,4-oxadiazol-5-yl)piperidin-1-yl]pyridine-2-carbonitrile](/img/structure/B7641361.png)